2-(1H-咪唑-1-基)丁酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

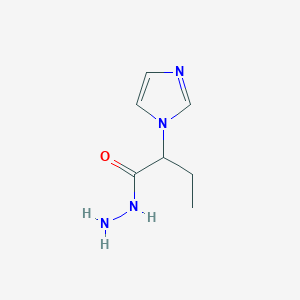

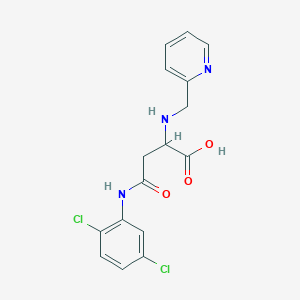

“2-(1H-Imidazol-1-yl)butanohydrazide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The molecular weight of this compound is 168.19, and its molecular formula is C7 H12 N4 O .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole-containing compounds has been a topic of interest due to their broad range of chemical and biological properties .Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)butanohydrazide” can be represented by the SMILES notation: CCC(C(NN)=O)n1ccnc1 .Chemical Reactions Analysis

Imidazole is known to show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .科学研究应用

Antibacterial Applications

Imidazole derivatives, including 2-imidazol-1-ylbutanehydrazide, have been studied for their potential antibacterial properties. These compounds can interact with bacterial cell membranes or interfere with essential bacterial enzymes, leading to the inhibition of bacterial growth. This makes them valuable in the development of new antibacterial agents, especially in the face of increasing antibiotic resistance .

Antifungal Activity

The imidazole ring is a common feature in many antifungal agents. 2-imidazol-1-ylbutanehydrazide may serve as a precursor for synthesizing compounds with antifungal activity, useful in treating infections caused by fungi such as Candida albicans and Aspergillus species .

Antitumor Potential

Imidazole-containing compounds have shown promise in antitumor research. They can act as inhibitors of enzymes that are crucial for tumor growth and survival, such as cyclin-dependent kinases. Research into derivatives of 2-imidazol-1-ylbutanehydrazide could lead to the development of novel anticancer drugs .

Anti-inflammatory Properties

The imidazole moiety is known to exhibit anti-inflammatory effects. Compounds derived from 2-imidazol-1-ylbutanehydrazide could potentially inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response, making them candidates for anti-inflammatory drug development .

Antiviral Uses

Imidazole derivatives can also be explored for their antiviral capabilities. They might interfere with viral replication or assembly, which is crucial in the fight against viral diseases. 2-imidazol-1-ylbutanehydrazide could be a key intermediate in creating compounds that target specific stages of the viral life cycle .

Coordination Chemistry and Material Science

The imidazole ring in 2-imidazol-1-ylbutanehydrazide can act as a ligand, coordinating with various metals to form coordination polymers. These materials have potential applications in catalysis, gas storage, and separation technologies. The ability to form stable complexes with metals can be harnessed in the design of new materials with specific properties .

作用机制

While the specific mechanism of action for “2-(1H-Imidazol-1-yl)butanohydrazide” is not mentioned in the retrieved papers, it’s worth noting that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

The safety data sheet for a similar compound, “(1H-Imidazol-1-yl)benzoic acid”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

未来方向

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry . Therefore, the future directions for “2-(1H-Imidazol-1-yl)butanohydrazide” and similar compounds could involve further exploration of their potential uses in drug development.

属性

IUPAC Name |

2-imidazol-1-ylbutanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-2-6(7(12)10-8)11-4-3-9-5-11/h3-6H,2,8H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRNROUYXSVFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NN)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2874947.png)

![Tert-butyl (2S)-2-[4-(prop-2-enoylamino)piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2874948.png)

![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)

![4-(2,6,8-trioxo-10-phenyl-3,4a,5,5a,6,8,8a,9,9a,10-decahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(2H)-yl)butanoic acid](/img/structure/B2874960.png)

![N-(3,4-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2874962.png)

![1-Methyl-5-methylsulfonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2874969.png)